molecular formula C13H15BrN4OS B14355114 6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one CAS No. 92279-17-9

6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one

Cat. No.: B14355114
CAS No.: 92279-17-9
M. Wt: 355.26 g/mol
InChI Key: RADZBKPGRNBGRM-UHFFFAOYSA-N
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Description

6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one is a complex organic compound that features a thiazole ring, a hydrazinylidene group, and a diethylamino group. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydrazinylidene group may form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

What sets 6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromo group, hydrazinylidene group, and diethylamino group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

92279-17-9

Molecular Formula

C13H15BrN4OS

Molecular Weight

355.26 g/mol

IUPAC Name

2-[(5-bromo-1,3-thiazol-2-yl)diazenyl]-5-(diethylamino)phenol

InChI

InChI=1S/C13H15BrN4OS/c1-3-18(4-2)9-5-6-10(11(19)7-9)16-17-13-15-8-12(14)20-13/h5-8,19H,3-4H2,1-2H3

InChI Key

RADZBKPGRNBGRM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)Br)O

Origin of Product

United States

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